Tiospirone hydrochloride
Overview
Description
Tiospirone hydrochloride, also known as BMY-13859, is an atypical antipsychotic belonging to the azapirone class. It was investigated as a potential treatment for schizophrenia in the late 1980s. Despite showing effectiveness comparable to typical antipsychotics without causing extrapyramidal side effects, its development was halted, and it was never marketed .
Mechanism of Action
Target of Action
Tiospirone Hydrochloride, also known as Tiospirone HCl, is an atypical antipsychotic of the azapirone class . It primarily targets several receptors in the body, including:
- 5-HT1A receptor : Tiospirone acts as a partial agonist at this receptor .
- 5-HT2A, 5-HT2C, and 5-HT7 receptors : It acts as an inverse agonist at these receptors .
- D2 and D4 receptors : Tiospirone acts as an antagonist at these receptors .
- α1-adrenergic receptor : It also acts as an antagonist at this receptor .
These receptors play crucial roles in various neurological functions, including mood regulation, anxiety, and psychotic disorders .
Mode of Action
Tiospirone HCl interacts with its targets by binding to these receptors, thereby modulating their activity. As a partial agonist at the 5-HT1A receptor, it partially activates this receptor, while as an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors, it binds to these receptors and induces a response opposite to that of an agonist . As an antagonist at the D2, D4, and α1-adrenergic receptors, it blocks the action of natural agonists at these receptors .
Biochemical Pathways
Its interaction with various serotonin and dopamine receptors suggests that it may influence the serotoninergic and dopaminergic pathways, which are involved in mood regulation and psychotic disorders .
Pharmacokinetics
Tiospirone HCl is metabolized in the liver and has an elimination half-life of 1.4 hours . It is excreted in the urine
Result of Action
The molecular and cellular effects of Tiospirone HCl’s action are related to its modulation of various receptors. By acting as a partial agonist, inverse agonist, and antagonist at different receptors, it can modulate the activity of these receptors and influence the neurological functions associated with them .
Biochemical Analysis
Biochemical Properties
Tiospirone Hydrochloride acts as a 5-HT 1A receptor partial agonist, 5-HT 2A, 5-HT 2C, and 5-HT 7 receptor inverse agonist, and D 2, D 4, and α 1 -adrenergic receptor antagonist . This means that this compound interacts with these enzymes and proteins, influencing their function and the biochemical reactions they are involved in .
Cellular Effects
The interaction of this compound with these receptors can have various effects on cells and cellular processes. For example, its action as a 5-HT receptor antagonist can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, its action as a 5-HT receptor antagonist involves binding to these receptors and inhibiting their function .
Preparation Methods
The synthesis of tiospirone hydrochloride involves several steps:
Formation of Di-acid Chloride: The dicarboxylic acid reacts with chloride in hot toluene to produce the di-acid chloride.
Sulfenyl Chloride Formation: Treatment of the di-acid chloride with chlorine in dichloromethane yields the sulfenyl chloride.
Benzisothiazole Formation: The sulfenyl chloride reacts with ammonium hydroxide to form benzisothiazole.
Chlorobenzisothiazole Formation: Chlorination of benzisothiazole in heated phosphorus oxychloride produces chlorobenzisothiazole.
Monosubstituted Piperazine Formation: Reaction of chlorobenzisothiazole with piperazine in excess molten piperazine yields the monosubstituted piperazine.
Spiroquaternary Formation: The monosubstituted piperazine reacts with dibromide in refluxing ethanol to form the spiroquaternary compound.
Final Product Formation: The spiroquaternary compound is treated with glutarimide in refluxing xylene, followed by treatment with hydrochloric acid in isopropanol to obtain this compound.
Chemical Reactions Analysis
Tiospirone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, particularly involving the aliphatic fragments.
Substitution: The compound can participate in substitution reactions, particularly involving its piperazine and benzisothiazole moieties.
Common reagents and conditions used in these reactions include chlorine, dichloromethane, ammonium hydroxide, phosphorus oxychloride, piperazine, ethanol, xylene, and hydrochloric acid. Major products formed from these reactions include various substituted derivatives of tiospirone .
Scientific Research Applications
Tiospirone hydrochloride has been studied for various scientific research applications:
Psychiatric Research: It was investigated as a treatment for schizophrenia and other psychotic disorders.
Neurological Studies: Beyond schizophrenia, tiospirone’s potential is being explored in various neurological conditions, including anxiety disorders.
Pharmacological Research: Tiospirone acts as a dopamine D2 receptor partial agonist, making it useful for understanding the role of dopamine in various neurological and psychiatric disorders.
Comparison with Similar Compounds
Tiospirone hydrochloride is compared with other azapirone derivatives, such as:
Perospirone: Another azapirone derivative with antipsychotic properties, found to be more potent and selective compared to tiospirone.
Tiospirone’s uniqueness lies in its combination of partial agonist and antagonist activities at various serotonin and dopamine receptors, which differentiates it from other compounds in its class.
Properties
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWYTKDKQCORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87691-91-6 (Parent) | |
Record name | Tiospirone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236559 | |
Record name | Tiospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-92-7 | |
Record name | Tiospirone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87691-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiospirone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIOSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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